molecular formula C13H13ClN2O4S B6647325 3-[(3-Chloro-4-cyanophenyl)sulfonyl-cyclopropylamino]propanoic acid

3-[(3-Chloro-4-cyanophenyl)sulfonyl-cyclopropylamino]propanoic acid

Cat. No. B6647325
M. Wt: 328.77 g/mol
InChI Key: NDDZHFCCHMYIQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-Chloro-4-cyanophenyl)sulfonyl-cyclopropylamino]propanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as CCP or CCPA and is a potent and selective antagonist of the G protein-coupled receptor, P2Y1.

Mechanism of Action

CCPA acts as an antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that is involved in various physiological processes, including platelet activation, vascular tone regulation, and neuronal signaling. By blocking the activation of the P2Y1 receptor, CCPA inhibits the downstream signaling pathways that are involved in these processes.
Biochemical and Physiological Effects:
CCPA has been shown to have several biochemical and physiological effects, including the inhibition of platelet aggregation, the reduction of cardiac arrhythmias, and the inhibition of cancer cell growth and proliferation. In addition, CCPA has been shown to have anti-inflammatory effects and may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of CCPA is its potency and selectivity for the P2Y1 receptor, which makes it a valuable tool for studying the physiological processes that are regulated by this receptor. However, one of the limitations of CCPA is its relatively low solubility in aqueous solutions, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for the study of CCPA, including the development of more potent and selective P2Y1 antagonists, the investigation of the potential therapeutic applications of CCPA in various diseases, and the elucidation of the downstream signaling pathways that are affected by CCPA. In addition, the use of CCPA in combination with other drugs or therapies may enhance its efficacy and reduce its potential side effects.
Conclusion:
In conclusion, CCPA is a chemical compound that has significant potential in various fields, including neuroscience, cardiovascular research, and oncology. Its potency and selectivity for the P2Y1 receptor make it a valuable tool for studying the physiological processes that are regulated by this receptor. Further research is needed to fully understand the potential therapeutic applications of CCPA and its downstream signaling pathways.

Synthesis Methods

The synthesis of CCPA involves several steps, including the reaction of 3-chloro-4-cyanophenylsulfonyl chloride with cyclopropylamine, followed by the reaction of the resulting compound with 3-bromopropionic acid. The final product is obtained after the purification and isolation of the compound through chromatography.

Scientific Research Applications

CCPA has been extensively studied for its potential applications in various fields, including neuroscience, cardiovascular research, and oncology. In neuroscience, CCPA has been shown to inhibit platelet activation and aggregation, which can be beneficial in the treatment of ischemic stroke. In cardiovascular research, CCPA has been shown to reduce the incidence of cardiac arrhythmias and improve myocardial function. In oncology, CCPA has been shown to inhibit the growth and proliferation of cancer cells.

properties

IUPAC Name

3-[(3-chloro-4-cyanophenyl)sulfonyl-cyclopropylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O4S/c14-12-7-11(4-1-9(12)8-15)21(19,20)16(10-2-3-10)6-5-13(17)18/h1,4,7,10H,2-3,5-6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDZHFCCHMYIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCC(=O)O)S(=O)(=O)C2=CC(=C(C=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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